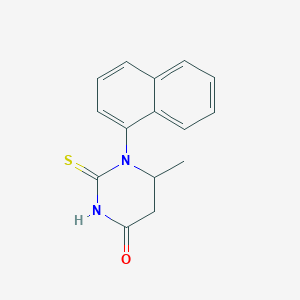

6-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one

Description

6-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one is a tetrahydropyrimidinone derivative featuring a naphthalene substituent and a sulfanylidene (thione) group. Pyrimidinones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its synthesis likely involves modifications of the Biginelli reaction, a one-pot method widely used for dihydropyrimidinones .

Properties

CAS No. |

87973-73-7 |

|---|---|

Molecular Formula |

C15H14N2OS |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

6-methyl-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one |

InChI |

InChI=1S/C15H14N2OS/c1-10-9-14(18)16-15(19)17(10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,16,18,19) |

InChI Key |

WHQJCAUZTDWBDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)NC(=S)N1C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of naphthalene derivatives with thioxotetrahydropyrimidinone precursors under controlled conditions. Common reagents used in the synthesis include aldehydes, ketones, and thiourea. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring and the tetrahydropyrimidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride and lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers

Scientific Research Applications

6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and physicochemical properties of the target compound with related pyrimidinone derivatives:

Key Observations :

- The sulfanylidene group may exhibit tautomerism (thione ↔ thiol), affecting binding modes in biological targets compared to stable methylsulfanyl or ethoxycarbonyl groups .

Biological Activity

6-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one, a compound with the molecular formula and CAS number 87973-73-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through the condensation of naphthalene derivatives with thioxotetrahydropyrimidinone precursors. Common reagents include aldehydes, ketones, and thiourea, often under acidic conditions using catalysts like p-toluenesulfonic acid. The reaction is typically conducted under controlled temperatures to optimize yield and purity.

Antimicrobial Properties

Research indicates that 6-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties against common pathogens such as Candida albicans. The antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis.

Anticancer Potential

The anticancer properties of 6-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one have been explored in several studies. It has shown promise in inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound may activate caspase pathways, leading to programmed cell death .

The biological activities of this compound are primarily linked to its interaction with specific molecular targets:

- Enzyme Inhibition : It binds to enzymes involved in critical metabolic pathways, inhibiting their activity.

- Receptor Modulation : The compound may interact with cellular receptors, altering signaling pathways associated with growth and proliferation.

These interactions contribute to its antimicrobial and anticancer effects through disruption of normal cellular functions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 6-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This study highlights its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In a study focusing on its anticancer properties, treatment with this compound resulted in a significant reduction in cell viability (up to 70%) in lung cancer cell lines after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, reinforcing its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound relative to similar structures, a comparison is made with other tetrahydropyrimidinones:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Methyl-1-(phenyl)-2-thioxotetrahydropyrimidin-4(1H)-one | Structure | Moderate antibacterial |

| 6-Methyl-1-(benzyl)-2-thioxotetrahydropyrimidin-4(1H)-one | Structure | Low antifungal |

| 6-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one | Structure | High antimicrobial and anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.